molecular formula C27H37Cl3N4O2 B12742655 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride CAS No. 96474-82-7

1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride

Cat. No.: B12742655
CAS No.: 96474-82-7
M. Wt: 556.0 g/mol
InChI Key: UQTHEFRAEBBKBE-NSKUCRDLSA-N
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Description

1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is a complex organic compound. It features a quinazoline core, a common structure in many biologically active molecules, and is substituted with various functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride typically involves multi-step organic synthesis. The process may start with the preparation of the quinazoline core, followed by the introduction of the 2-chloro-4,5-dimethoxyphenyl group through a series of substitution reactions. The final steps likely involve the addition of the 1,4-pentanediamine moiety and the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinazoline derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Pentanediamine derivatives: Compounds with similar core structures but different substituents.

    Quinazoline derivatives: Molecules with the quinazoline core but varying functional groups.

    Chloro- and methoxy-substituted aromatics: Compounds with similar aromatic ring substitutions.

Uniqueness

1,4-Pentanediamine, N(sup 4)-(2-(2-(2-chloro-4,5-dimethoxyphenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may impart distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

96474-82-7

Molecular Formula

C27H37Cl3N4O2

Molecular Weight

556.0 g/mol

IUPAC Name

4-N-[2-[(E)-2-(2-chloro-4,5-dimethoxyphenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C27H35ClN4O2.2ClH/c1-6-32(7-2)16-10-11-19(3)29-27-21-12-8-9-13-23(21)30-26(31-27)15-14-20-17-24(33-4)25(34-5)18-22(20)28;;/h8-9,12-15,17-19H,6-7,10-11,16H2,1-5H3,(H,29,30,31);2*1H/b15-14+;;

InChI Key

UQTHEFRAEBBKBE-NSKUCRDLSA-N

Isomeric SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3Cl)OC)OC.Cl.Cl

Canonical SMILES

CCN(CC)CCCC(C)NC1=NC(=NC2=CC=CC=C21)C=CC3=CC(=C(C=C3Cl)OC)OC.Cl.Cl

Origin of Product

United States

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